dl-Alanyl-l-alanine

概要

説明

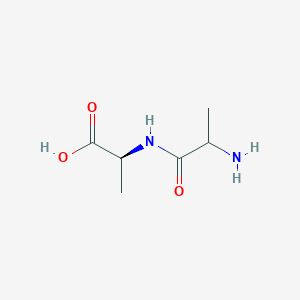

dl-Alanyl-l-alanine: is a dipeptide composed of two alanine molecules, one in the D-configuration and the other in the L-configuration Alanine is a non-essential amino acid that plays a crucial role in protein metabolism and is involved in various biochemical processes

準備方法

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: dl-Alanyl-l-alanine can be synthesized through the chemical reaction of D-alanine and L-alanine. This process typically involves the use of protecting groups to prevent unwanted side reactions and the activation of the carboxyl group to facilitate peptide bond formation.

Biocatalytic Methods: Enzymatic synthesis using alanine dehydrogenase and alanine racemase can also be employed.

Industrial Production Methods:

Microbial Fermentation: Industrial production often utilizes genetically engineered microorganisms, such as Escherichia coli, to produce this compound through fermentation processes.

Whole-Cell Biocatalysis: This method involves the use of whole microbial cells as biocatalysts to convert substrates into the desired dipeptide.

化学反応の分析

Types of Reactions:

Oxidation: dl-Alanyl-l-alanine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents such as manganese(III) acetate.

Cyclization: In aqueous solutions, this compound can undergo cyclization to form cyclic dipeptides, depending on the reaction conditions.

Common Reagents and Conditions:

Oxidizing Agents: Manganese(III) acetate in sulfuric acid medium is commonly used for oxidation reactions.

Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions.

Major Products:

Oxidation Products: Acetaldehyde and other oxidation products.

Hydrolysis Products: D-alanine and L-alanine.

科学的研究の応用

Chemical Applications

Peptide Synthesis :

dl-Alanyl-l-alanine is utilized as a building block in the synthesis of more complex peptides and proteins. Its structural properties allow for the exploration of peptide bond formation and hydrolysis reactions, making it a valuable model compound in chemical research.

Chiral Studies :

The chiral nature of this compound is significant for studies involving stereochemistry and chiral separation techniques. This compound serves as a reference in the development of methods for separating enantiomers, which is crucial in pharmaceuticals where the efficacy of drugs can depend on their chirality.

| Application | Description |

|---|---|

| Peptide Synthesis | Building block for complex peptides |

| Chiral Studies | Reference for stereochemistry and separation techniques |

Biological Applications

Enzymatic Studies :

In biological research, this compound acts as a substrate in enzymatic studies focusing on peptidases and proteases. It facilitates the understanding of enzyme kinetics and amino acid metabolism within various biological systems .

Cell Wall Synthesis :

The compound plays a critical role in bacterial cell wall biosynthesis by serving as a substrate for D-alanine:D-alanine ligase. This interaction is essential for maintaining cell wall integrity, which is vital for bacterial survival under osmotic stress .

Medical Applications

Pharmaceutical Development :

this compound is involved in the formulation of novel β-lactam antibiotics. Its role in synthesizing dipeptides makes it an important candidate for developing new therapeutic agents that target bacterial infections .

Protein-Protein Interactions :

Research into protein interactions has identified this compound as a useful tool for studying these dynamics, which are critical for understanding cellular processes and disease mechanisms.

Industrial Applications

Food Industry :

This dipeptide is utilized as an artificial sweetener, enhancing flavor profiles in food products. Its low-calorie nature makes it an attractive alternative to traditional sweeteners .

Biodegradable Plastics :

In the plastics industry, this compound serves as a feedstock for engineering biodegradable thermoplastics such as polylactic acid (PLA). This application addresses environmental concerns by reducing plastic waste .

| Application | Description |

|---|---|

| Food Industry | Used as an artificial sweetener |

| Biodegradable Plastics | Feedstock for biodegradable thermoplastics |

Case Studies

- Biosynthesis Research : A study demonstrated an efficient biosynthesis process of D/L-alanine using recombinant Escherichia coli, achieving significant yields (6.48 g/L D-alanine and 7.05 g/L L-alanine) through optimized conditions. This research highlights the potential for large-scale production of alanine derivatives like this compound .

- Enzyme Interaction Studies : Research on the interaction between this compound and bacterial enzymes has shown its critical role in peptidoglycan assembly, emphasizing its importance in antibiotic development strategies aimed at disrupting bacterial cell wall synthesis .

作用機序

Molecular Targets and Pathways:

Enzyme Interaction: dl-Alanyl-l-alanine interacts with enzymes such as alanine dehydrogenase and alanine racemase, facilitating its conversion into other biochemical compounds.

Metabolic Pathways: The compound is involved in sugar and acid metabolism, providing energy for muscle tissue, brain, and the central nervous system.

類似化合物との比較

dl-Alanyl-dl-norvaline: Another dipeptide with similar structural properties but different amino acid composition.

L-alanyl-L-tryptophan: A dipeptide with different amino acids, used in various biochemical applications.

Uniqueness:

生物活性

dl-Alanyl-l-alanine, also known as N-DL-alanyl-DL-alanine, is a dipeptide consisting of two alanine molecules linked by a peptide bond. This compound has garnered interest in biochemical and pharmaceutical research due to its biological activities, particularly in bacterial cell wall synthesis and its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzymatic roles, synthesis pathways, and implications in antibiotic resistance.

- Molecular Formula : CHNO

- Molecular Weight : 160.1711 g/mol

- CAS Registry Number : 2867-20-1

1. Role in Bacterial Cell Wall Synthesis

This compound is critical in the biosynthesis of bacterial peptidoglycan, a vital component of the bacterial cell wall. The compound serves as a substrate for various enzymes involved in the formation of cross-links between peptide chains in peptidoglycan.

- Enzymatic Pathways : The synthesis involves enzymes such as alanyl-tRNA synthetase and D-alanine–D-alanine ligase (Ddl), which catalyzes the ATP-dependent formation of D-Ala-D-Ala from two D-alanine molecules. This process is essential for maintaining cell wall integrity and shape, particularly in gram-positive bacteria .

2. Antibiotic Resistance Mechanisms

The presence of this compound in bacterial cell walls has implications for antibiotic resistance. For instance, vancomycin, an important antibiotic, targets the D-Ala-D-Ala terminus of peptidoglycan precursors. Mutations that alter this terminus can lead to reduced binding affinity for vancomycin, facilitating resistance .

3. Synthesis and Production

Recent studies have focused on efficient biosynthesis methods for producing D/L-alanine using recombinant Escherichia coli. The maximum concentrations achieved were 6.48 g/L for D-alanine and 7.05 g/L for L-alanine under optimized conditions . This biotechnological approach not only enhances production efficiency but also opens avenues for large-scale applications in pharmaceuticals and food industries.

Case Study 1: Enzymatic Synthesis in Enterococcus faecalis

A study demonstrated the enzymatic synthesis of l-alanyl-l-alanine cross-bridges in Enterococcus faecalis. Using purified enzymes, researchers confirmed that the complete side chain was synthesized through a series of ligation reactions involving BppA1 and BppA2 enzymes. This work illustrated how alterations in these pathways could affect antibiotic resistance profiles .

Case Study 2: Ddl Enzyme Characterization

Research on Ddl from various bacterial species revealed that the enzyme's structure allows it to bind ATP and two D-Ala substrates effectively, facilitating the formation of d-Ala-d-Ala dipeptide crucial for peptidoglycan biosynthesis. Mutations within this enzyme can lead to significant changes in enzymatic activity and substrate specificity, impacting bacterial survival under antibiotic pressure .

Research Findings

特性

IUPAC Name |

(2S)-2-(2-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659845 | |

| Record name | Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59247-16-4 | |

| Record name | Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。